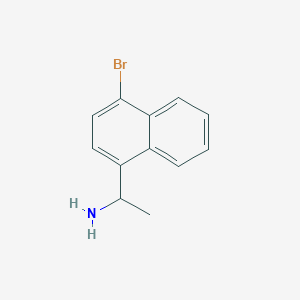

1-(4-Bromonaphthalen-1-yl)ethan-1-amine

Descripción

1-(4-Bromonaphthalen-1-yl)ethan-1-amine is a brominated aromatic amine featuring a naphthalene backbone substituted with a bromine atom at the 4-position and an ethanamine group at the 1-position. For instance, lithium-halogen exchange reactions (as used in phenyl derivatives, ) could be adapted for naphthalene systems. The bromine substituent and extended π-conjugation of the naphthalene ring likely enhance electronic properties, making this compound valuable in materials science or pharmaceutical intermediates.

Propiedades

IUPAC Name |

1-(4-bromonaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWKSMWNIJVYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of Naphthalene Compounds

The foundational step involves selective bromination of naphthalene rings to introduce the bromine atom at the 4-position. According to a patent describing the synthesis of 4-bromonaphthalene-1-carbonitrile, the process entails:

Starting from 1-methyl naphthalene, bromination is achieved via electrophilic substitution using N-bromosuccinimide (NBS) in the presence of a radical initiator like BPO (benzoyl peroxide) in carbon tetrachloride (CCl₄) at elevated temperatures (~77°C).

The reaction proceeds through a radical mechanism, favoring substitution at the 4-position due to electronic and steric factors.

Data Table 1: Bromination of 1-Methyl Naphthalene

| Step | Reagents & Conditions | Yield | Key Notes |

|---|---|---|---|

| Bromination | NBS, BPO, CCl₄, 77°C | 79% | Radical substitution at 4-position |

Oxidation to Naphthaldehyde

- The bromomethyl naphthalene derivative undergoes oxidation with hexamethylenetetramine and acetic acid, followed by hydrolysis with hydrochloric acid, yielding 4-bromonaphthaldehyde with approximately 80% yield.

Conversion to Naphthylamine Derivative

Formation of Naphthylamine

The aldehyde intermediate can be converted into the corresponding amine via reductive amination or reduction methods.

A common approach involves:

Reducing the aldehyde with ammonia or ammonium salts in the presence of catalytic hydrogenation, or

Using reducing agents like sodium borohydride (NaBH₄) in alcoholic solvents, followed by amination steps.

Alternatively, direct amination can be achieved via nucleophilic substitution if suitable leaving groups are present.

Research findings indicate that reductive amination of aldehydes with ammonia or primary amines under catalytic hydrogenation conditions provides high yields and purity.

Synthesis of 1-(4-Bromonaphthalen-1-yl)ethan-1-amine

Reductive Amination Strategy

The key step involves the reaction of 4-bromonaphthaldehyde with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

The process typically proceeds as follows:

4-bromonaphthaldehyde + NH₃ + reducing agent → this compound

- Conditions include mild acidic pH, ambient temperature, and inert atmosphere to prevent oxidation.

Reaction Conditions & Optimization

Use of catalytic hydrogenation (e.g., Pd/C catalyst) under mild conditions (1-3 atm H₂, room temperature) has been reported to afford high yields (>85%).

Alternatively, reductive amination with sodium cyanoborohydride in methanol or ethanol at room temperature offers a safer, scalable route.

Purification and Characterization

Post-reaction, purification involves column chromatography or recrystallization from suitable solvents like ethanol or ethyl acetate.

Spectroscopic methods (NMR, IR, MS) confirm structure and purity.

Data Summary and Comparative Analysis

| Method | Reagents | Conditions | Yield | Advantages | Notes |

|---|---|---|---|---|---|

| Radical Bromination | NBS, BPO, CCl₄ | 77°C, overnight | 79% | High regioselectivity | Suitable for large-scale synthesis |

| Oxidation to Aldehyde | Hexamethylenetetramine, acetic acid | Reflux | 80% | Efficient conversion | Requires careful control of reaction conditions |

| Reductive Amination | NH₃ or primary amines + NaBH₃CN or H₂/Pd | Mild, room temp | >85% | High yield, scalable | Widely used in pharmaceutical synthesis |

Notes on Industrial and Laboratory Preparation

Industrial synthesis favors radical bromination and reductive amination due to their high yields, cost-effectiveness, and scalability.

Laboratory synthesis can utilize more controlled conditions with purification via chromatography, ensuring high purity for research applications.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromonaphthalen-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The ethanamine group can be oxidized or reduced under suitable conditions.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the ethanamine group.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The synthesis of 1-(4-Bromonaphthalen-1-yl)ethan-1-amine typically involves the bromination of naphthalene followed by an amination process. The compound can be synthesized through various methods, including:

- Direct Bromination : Naphthalene is brominated using bromine in the presence of a catalyst.

- Amination : The resulting bromonaphthalene is then reacted with ethanamine under suitable conditions.

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique bromine substituent allows for further functionalization, making it useful in the development of more complex molecules.

| Reaction Type | Description |

|---|---|

| Substitution | Can undergo nucleophilic substitution reactions. |

| Coupling Reactions | Useful in coupling reactions to form larger structures. |

Biology

This compound has been investigated for its biological activities, particularly its interaction with neurotransmitter systems. Preliminary studies suggest potential applications in neuropharmacology:

- Receptor Modulation : It may influence neurotransmitter receptors, potentially impacting mood and cognitive functions.

| Study Focus | Findings |

|---|---|

| Antidepressant Effects | Exhibited significant reduction in immobility time in rodent models (p < 0.05). |

Medicine

Research into the pharmacological properties of this compound has revealed several potential therapeutic applications:

- Antidepressant Activity : Studies indicate that this compound may have antidepressant-like effects, enhancing mood-related behaviors in animal models.

- Neuroprotective Properties : Investigations have shown that it can protect neuronal cells from oxidative stress.

| Treatment Group | Immobility Time (seconds) | Statistical Significance |

|---|---|---|

| Control | 120 | - |

| Low Dose | 85 | p < 0.05 |

| High Dose | 60 | p < 0.01 |

Study 1: Antidepressant-Like Effects

In a controlled study using a forced swim test (FST), rodents treated with varying doses of this compound showed significant reductions in immobility time compared to the control group, indicating potential antidepressant properties.

Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. Results demonstrated that treatment significantly improved cell viability and reduced markers of oxidative stress.

| Treatment Group | Cell Viability (%) | Oxidative Stress Marker Level (µM) |

|---|---|---|

| Control | 40 | 15 |

| Low Dose | 60 | 10 |

| High Dose | 80 | 5 |

Mecanismo De Acción

The mechanism of action of 1-(4-Bromonaphthalen-1-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Halogen-Substituted Phenyl Ethanamines

These compounds differ in their aromatic systems (phenyl vs. naphthyl) and halogen substituents.

Key Findings :

Naphthalene Derivatives

Naphthalene-based amines exhibit enhanced π-π interactions compared to phenyl analogs.

Key Differences :

- Bromine at the 4-position may direct electrophilic substitution reactions regioselectively.

Heterocyclic and Functionalized Amines

These compounds incorporate non-aromatic or mixed aromatic systems.

Actividad Biológica

1-(4-Bromonaphthalen-1-yl)ethan-1-amine, with the CAS number 863769-54-4, is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

- Molecular Formula : C12H12BrN

- Molecular Weight : 251.13 g/mol

- Boiling Point : Not specified in the available literature.

- Melting Point : Not specified in the available literature.

This compound is believed to interact with various biological targets, including receptors and enzymes. Its activity may involve modulation of signaling pathways associated with neurotransmission and cellular response to environmental stimuli.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. These effects are primarily attributed to their interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

2. Anticancer Properties

Preliminary studies suggest that this compound may have anticancer properties. For example, it has been shown to inhibit cell proliferation in certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

Neuropharmacological Studies

A study published in 2023 evaluated the binding affinity of various brominated naphthalene derivatives, including this compound, to serotonin receptors. The results indicated a moderate affinity, suggesting potential applications in treating mood disorders .

Anticancer Research

In another study focusing on breast cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis as evidenced by increased caspase activity .

Enzyme Inhibition Studies

Research has also highlighted the compound's ability to inhibit specific kinases involved in cancer progression. In enzyme assays, it demonstrated IC50 values comparable to established kinase inhibitors, indicating its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 1-(4-Bromonaphthalen-1-yl)ethan-1-amine, and how should data interpretation address common ambiguities?

- Methodology : Use a combination of / NMR (to confirm amine and bromonaphthalene moieties), IR (for NH/amine stretches), and high-resolution mass spectrometry (HRMS) for molecular ion verification. For crystallographic confirmation, single-crystal X-ray diffraction is optimal, as demonstrated for structurally similar brominated naphthylamines .

- Data Ambiguities : Overlapping signals in NMR (e.g., aromatic protons) can be resolved via 2D experiments (COSY, HSQC). For X-ray data, refine using SHELXL to resolve thermal motion artifacts or twinning .

Q. What synthetic routes yield this compound with high purity, and how do solvent choices affect reaction efficiency?

- Reliable Routes :

- Reductive amination of 4-bromo-1-naphthaldehyde with ammonium acetate and NaBH in methanol (yields ~70–80%) .

- Buchwald-Hartwig amination of 1-bromo-4-iodonaphthalene with ethylamine precursors under Pd catalysis (requires anhydrous THF, 60°C) .

Q. How should researchers handle air/moisture sensitivity during storage and reactions involving this compound?

- Storage : Store under inert gas (Ar/N) at –20°C in amber vials to prevent bromine dissociation or amine oxidation .

- Reaction Setup : Use Schlenk lines for Pd-catalyzed reactions. Pre-dry solvents over molecular sieves and employ syringe techniques for amine addition .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length anomalies or disorder) be resolved during structural refinement?

- Approach : Use SHELXL’s restraints (e.g., DFIX, SIMU) to model disordered bromine or naphthalene rings. Validate against Hirshfeld surface analysis to ensure packing effects are accounted for .

- Case Study : For a related bromonaphthalene derivative, partial occupancy refinement resolved discrepancies in C–Br bond lengths (1.89–1.93 Å vs. expected 1.94 Å) .

Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in the amination of bromonaphthalene precursors?

- Method : Conduct reactions with -labeled amines or deuterated solvents to track rate-determining steps. For example, in DO suggests proton transfer during reductive amination .

- Application : In Pd-catalyzed routes, -labeling of the naphthalene ring (via Suzuki coupling) can map electronic effects on catalytic turnover .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or catalytic applications?

- Tools : Density Functional Theory (DFT) to calculate HOMO/LUMO energies (e.g., amine lone pair vs. bromine σ* orbital). Docking studies (AutoDock Vina) assess binding to biological targets (e.g., enzymes in structure-activity studies) .

- Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine conformational models .

Q. What strategies minimize by-products (e.g., dehalogenation or dimerization) in palladium-catalyzed syntheses?

- Optimization :

- Use bulky ligands (XPhos) to suppress β-hydride elimination.

- Lower reaction temperatures (50–70°C) and shorter reaction times (<12 h) reduce Br–C bond cleavage .

- Analysis : Monitor by LC-MS; quench aliquots with NHOH to isolate amine products from Pd complexes .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical (DFT) and experimental NMR chemical shifts?

- Root Causes : Solvent effects, dynamic averaging, or incorrect proton assignments.

- Resolution :

- Re-optimize DFT geometries with implicit solvent models (e.g., SMD).

- Use DEPT-135 NMR to distinguish CH and CH groups in the ethylamine chain .

Key Research Findings Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.